Methyl 2-(aminomethyl)-2,3-dihydro-1-benzofuran-5-carboxylate hydrochloride
Overview
Description
“Methyl 2-(aminomethyl)-2,3-dihydro-1-benzofuran-5-carboxylate hydrochloride” is likely a complex organic compound. It seems to contain a benzofuran moiety (a heterocyclic compound consisting of fused benzene and furan rings), an aminomethyl group (-CH2NH2), and a methyl ester group (-COOCH3). The hydrochloride indicates it’s a salt form with a chloride ion .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the benzofuran ring, the aminomethyl group attached to the benzofuran, and the methyl ester group. The exact structure would depend on the positions of these groups on the benzofuran ring .Chemical Reactions Analysis
As an organic compound, it would be expected to undergo various types of organic reactions. The aminomethyl group could participate in reactions such as alkylation, acylation, and others. The ester group could undergo hydrolysis, reduction, and other reactions typical for esters .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, boiling point, and reactivity .Safety And Hazards
Future Directions
properties
IUPAC Name |
methyl 2-(aminomethyl)-2,3-dihydro-1-benzofuran-5-carboxylate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3.ClH/c1-14-11(13)7-2-3-10-8(4-7)5-9(6-12)15-10;/h2-4,9H,5-6,12H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAVPZEGACYCOBG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)OC(C2)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(aminomethyl)-2,3-dihydro-1-benzofuran-5-carboxylate hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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